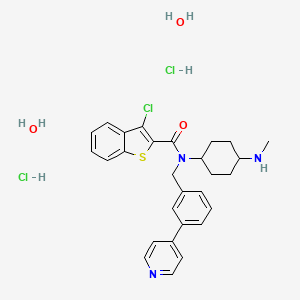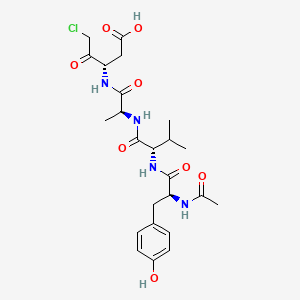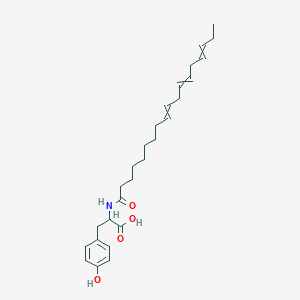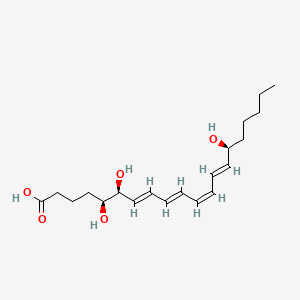
epi-Lipoxin A4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epi-Lipoxin A4 is a specialized pro-resolving mediator derived from arachidonic acid. It is an epimer of Lipoxin A4, which is known for its potent anti-inflammatory and pro-resolving properties. This compound plays a crucial role in the resolution phase of inflammation, helping to restore tissue homeostasis and prevent chronic inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of epi-Lipoxin A4 involves the enzymatic conversion of arachidonic acid through the action of lipoxygenase enzymes. The process typically includes the following steps:
Arachidonic Acid Conversion: Arachidonic acid is converted to 15-hydroperoxyeicosatetraenoic acid (15-HPETE) by the action of 15-lipoxygenase.
Reduction: 15-HPETE is reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).
Epimerization: 15-HETE undergoes epimerization to form this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors to produce this compound in significant quantities .
Análisis De Reacciones Químicas
Types of Reactions
Epi-Lipoxin A4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Epi-Lipoxin A4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of lipid mediator biosynthesis and metabolism.
Biology: Investigated for its role in the resolution of inflammation and its effects on immune cell function.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases.
Mecanismo De Acción
Epi-Lipoxin A4 exerts its effects through several molecular targets and pathways:
Receptor Binding: this compound binds to specific receptors on immune cells, such as the lipoxin A4 receptor (ALX/FPR2).
Signal Transduction: Binding to these receptors activates intracellular signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) and activation of peroxisome proliferator-activated receptor gamma (PPAR-γ).
Anti-inflammatory Effects: These signaling pathways lead to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory mediators, resulting in the resolution of inflammation.
Comparación Con Compuestos Similares
Epi-Lipoxin A4 is unique compared to other similar compounds due to its specific epimeric structure and potent anti-inflammatory properties. Similar compounds include:
Lipoxin A4: The parent compound of this compound, known for its anti-inflammatory effects.
Lipoxin B4: Another lipoxin with similar anti-inflammatory properties but different receptor binding affinities.
Aspirin-Triggered Lipoxin A4: A derivative of Lipoxin A4 formed in the presence of aspirin, with enhanced anti-inflammatory effects.
This compound stands out due to its specific receptor interactions and the ability to modulate distinct signaling pathways involved in inflammation resolution .
Propiedades
Fórmula molecular |
C20H32O5 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(5S,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1 |
Clave InChI |
IXAQOQZEOGMIQS-UZDWIPAXSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@@H]([C@H](CCCC(=O)O)O)O)O |
SMILES canónico |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B10768135.png)
![(Z)-7-[(1S,4R,5R)-6-[(E)-Oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B10768144.png)
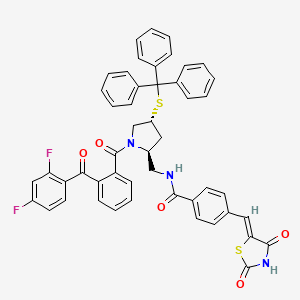
![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B10768168.png)
![2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768177.png)
![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B10768185.png)

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B10768201.png)
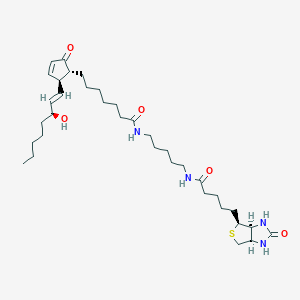
![(E)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768218.png)
![(E)-N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide](/img/structure/B10768226.png)
